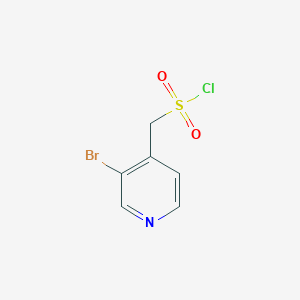

(3-Bromopyridin-4-yl)methanesulfonyl chloride

Beschreibung

(3-Bromopyridin-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a 3-bromo-substituted pyridine ring. This structure combines the electrophilic reactivity of the sulfonyl chloride moiety with the electronic and steric effects of the bromopyridinyl group. Sulfonyl chlorides are widely used in organic synthesis as intermediates for forming sulfonamides, sulfonate esters, and other functional groups.

Eigenschaften

Molekularformel |

C6H5BrClNO2S |

|---|---|

Molekulargewicht |

270.53 g/mol |

IUPAC-Name |

(3-bromopyridin-4-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H5BrClNO2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2 |

InChI-Schlüssel |

MDKMXTHQGIDLBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC(=C1CS(=O)(=O)Cl)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)methanesulfonyl chloride typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Bromopyridine+Methanesulfonyl chloride→(3-Bromopyridin-4-yl)methanesulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of (3-Bromopyridin-4-yl)methanesulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromopyridin-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The bromine atom can be involved in oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Wissenschaftliche Forschungsanwendungen

(3-Bromopyridin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: It is employed in the modification of biomolecules for studying biological processes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3-Bromopyridin-4-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The bromine atom can also participate in various reactions, further expanding the compound’s reactivity profile.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Sulfonyl Chlorides

*RT = Room temperature. Reactivity data from .

- Reactivity with Nucleophiles: Methanesulfonyl chloride reacts rapidly with NaOH at room temperature due to its small size and high electrophilicity. Bulky aryl groups in benzenesulfonyl and p-toluenesulfonyl chlorides reduce reactivity, necessitating reflux or prolonged stirring. However, steric hindrance from the pyridine ring could offset this effect.

Stability :

Methanesulfonyl chloride is sensitive to light and moisture, decomposing into sulfur oxides (SOₓ) and carbon oxides. The bromopyridinyl group in the target compound may introduce photolytic instability or aromatic stabilization, depending on substituent interactions.

Hazard Profiles

- Methanesulfonyl chloride is classified as acutely toxic (H301, H311, H330), corrosive (H314), and hazardous to aquatic life (H402, H412).

- Aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) share corrosion risks but exhibit lower acute toxicity due to reduced volatility.

Handling and Environmental Impact

All sulfonyl chlorides require strict PPE (gloves, goggles, respirators) and precautions against moisture. The target compound’s bromine and pyridine moieties may necessitate additional measures:

Biologische Aktivität

(3-Bromopyridin-4-yl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

Molecular Formula: C7H7BrClNO2S

Molecular Weight: 256.65 g/mol

IUPAC Name: (3-Bromopyridin-4-yl)methanesulfonyl chloride

SMILES Notation: C(S(=O)(=O)Cl)C1=C(N=C(C=C1)Br)C=O

The compound features a brominated pyridine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

The biological activity of (3-Bromopyridin-4-yl)methanesulfonyl chloride is primarily attributed to its ability to act as a sulfonylating agent. This property allows it to modify proteins and enzymes, potentially leading to inhibition or activation of specific biological pathways. The sulfonyl group can participate in nucleophilic substitutions, which are critical in drug-receptor interactions.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular signaling.

- Protein Modification: By modifying amino acids in proteins, it can alter their function and stability.

- Receptor Interaction: The bromine atom enhances the lipophilicity of the molecule, facilitating better interaction with lipid membranes and receptors.

Antimicrobial Activity

Research indicates that (3-Bromopyridin-4-yl)methanesulfonyl chloride exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

-

Case Study on Anticancer Activity:

A recent study evaluated the cytotoxic effects of (3-Bromopyridin-4-yl)methanesulfonyl chloride on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and cervical cancer models. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls. -

Case Study on Antimicrobial Efficacy:

Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating persistent infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.